
(R)-4-(3-Fluorobenzyl)oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the fluorobenzyl group adds unique properties to the compound, making it a subject of interest in various research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione typically involves the reaction of ®-3-Fluorobenzylamine with oxazolidine-2,5-dione under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.
Substitution: The fluorobenzyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines.
科学的研究の応用
Chemistry
In chemistry, ®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione is used as a building block for the synthesis of more complex molecules
Biology
The compound may be studied for its biological activity, including its interactions with enzymes and receptors. Researchers may explore its potential as a lead compound for drug development.
Medicine
In medicine, ®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione may be investigated for its therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for the development of new medications.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products.
作用機序
The mechanism of action of ®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate various biological processes.
類似化合物との比較
Similar Compounds
- ®-4-Benzyl-oxazolidine-2,5-dione
- ®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione
- ®-4-(3-Chlorobenzyl)oxazolidine-2,5-dione
Uniqueness
The presence of the 3-fluorobenzyl group in ®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione distinguishes it from other similar compounds
特性
分子式 |
C10H8FNO3 |
|---|---|
分子量 |
209.17 g/mol |
IUPAC名 |
(4R)-4-[(3-fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8FNO3/c11-7-3-1-2-6(4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14)/t8-/m1/s1 |
InChIキー |
AQPGFQSDVCECCV-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=CC(=C1)F)C[C@@H]2C(=O)OC(=O)N2 |
正規SMILES |
C1=CC(=CC(=C1)F)CC2C(=O)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
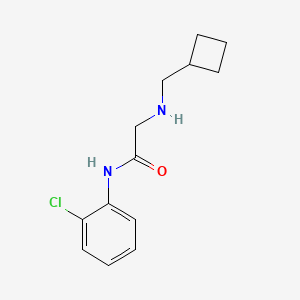
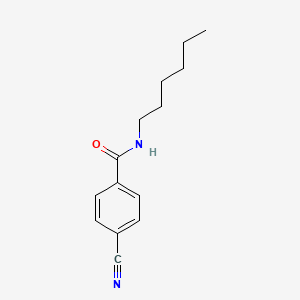

![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)
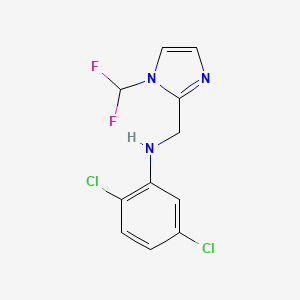
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
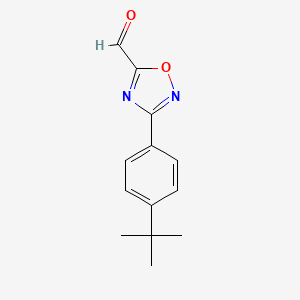
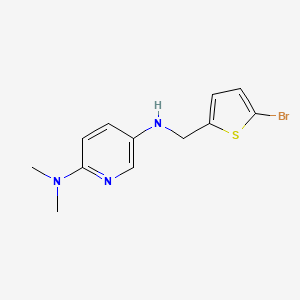
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)
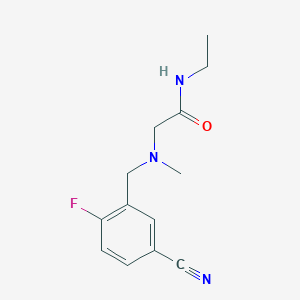
![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)
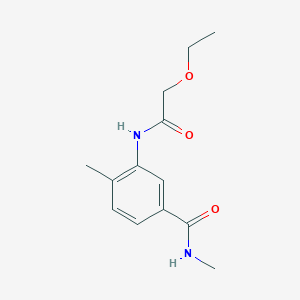
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
